

An In-depth Technical Guide to Cimbuterol-d9: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: *Cimbuterol-d9*

Cat. No.: *B565684*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biochemical pathways associated with **Cimbuterol-d9**. This deuterated analogue of Cimbuterol serves as a critical internal standard in various analytical applications, particularly in residue analysis and pharmacokinetic studies.

Core Physical and Chemical Properties

Cimbuterol-d9 is the deuterium-labeled version of Cimbuterol, a β -adrenergic agonist. The incorporation of nine deuterium atoms enhances its mass, making it an ideal internal standard for mass spectrometry-based quantification of Cimbuterol.

Property	Value	Reference
CAS Number	1246819-04-4	[1][2]
Molecular Formula	C ₁₃ H ₁₀ D ₉ N ₃ O	
Molecular Weight	242.36 g/mol	[2]
IUPAC Name	2-Amino-5-(2-tert-butyl-D9-amino-1-hydroxyethyl)benzonitrile	[1]
Synonyms	4-Amino-α-(tert-butyl-d9-aminomethyl)-3,5-dichlorobenzyl alcohol, 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butyl-d9-amino)ethanol	[3]
Melting Point	173 °C (for the non-deuterated form)	[2]
Storage Temperature	2-8°C	

Experimental Protocols

Cimbuterol-d9 is primarily utilized as an internal standard in chromatographic and mass spectrometric methods for the detection and quantification of Cimbuterol in various biological matrices.[4]

a) Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting Cimbuterol from biological samples involves solid-phase extraction.

- Sample Pre-treatment: A biological sample (e.g., urine, plasma, tissue homogenate) is diluted, and a known concentration of **Cimbuterol-d9** internal standard is added.[4]
- Column Conditioning: A strongly acidic cation exchanger cartridge column (e.g., 500 mg) is conditioned by passing methanol and water through it sequentially.[5]

- **Sample Loading:** The pre-treated sample is loaded onto the conditioned SPE column.
- **Washing:** The column is washed with methanol to remove interfering substances.[5]
- **Elution:** The analyte and internal standard are eluted from the column using a mixture of ammonia solution and methanol (e.g., 1:49 v/v).[5]
- **Solvent Evaporation and Reconstitution:** The eluate is evaporated to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. The residue is then reconstituted in a suitable solvent system, such as a mixture of acetonitrile, formic acid, and water, for subsequent analysis.[5]

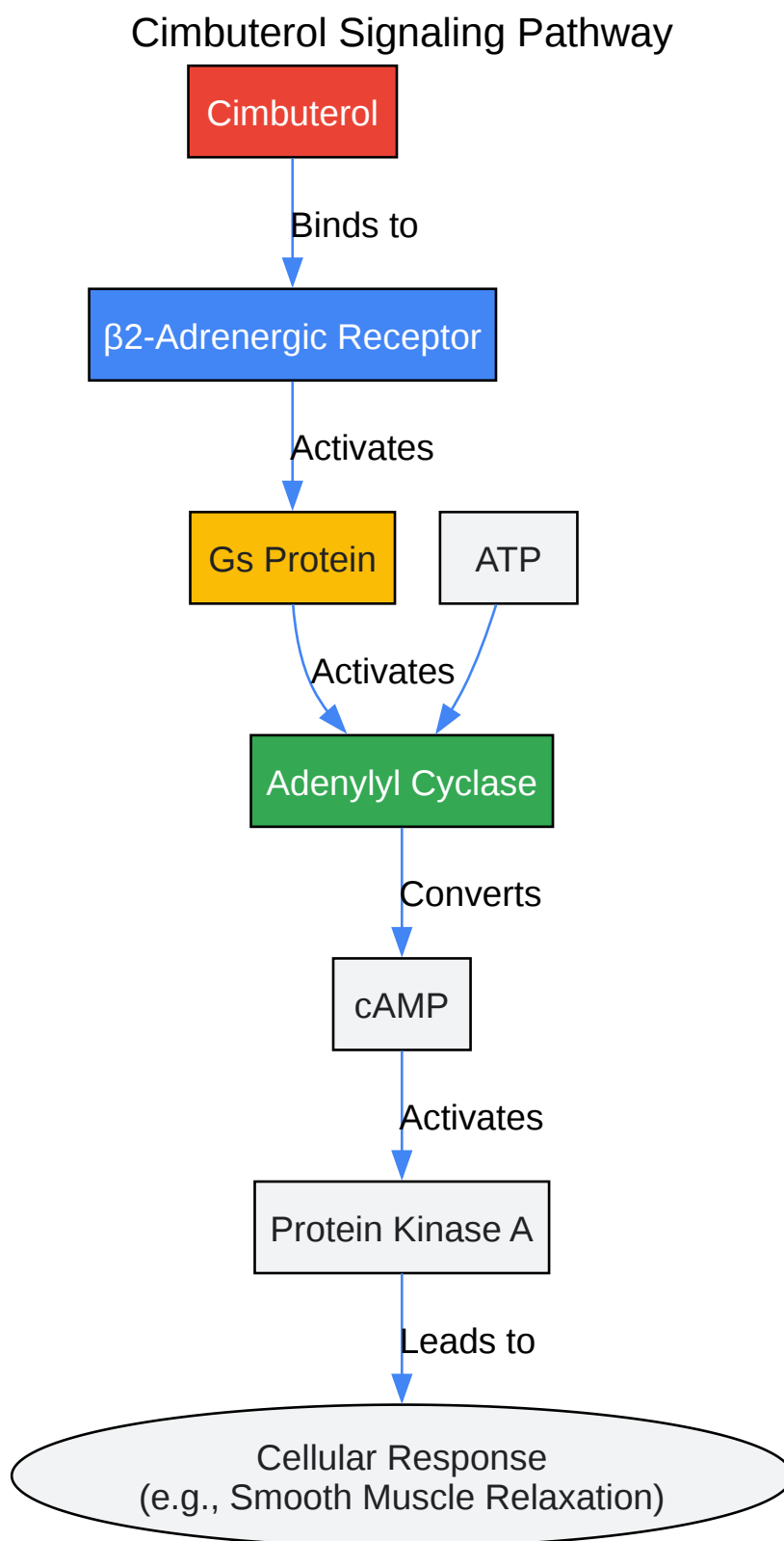
b) Analytical Instrumentation: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method for the quantification of Cimbuterol.

- **Chromatographic Separation:**
 - **Column:** A C18 reversed-phase column (e.g., Inertsil® ODS-3V, 150 x 4.6 mm, 5µm) is typically used.[6]
 - **Mobile Phase:** A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5mM ammonium acetate) is employed.[6]
 - **Flow Rate:** A typical flow rate is 1 mL/min.[6]
- **Mass Spectrometric Detection:**
 - **Ionization Mode:** Electrospray ionization (ESI) in positive mode is commonly used.[6]
 - **Detection Mode:** Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Cimbuterol and **Cimbuterol-d9** are monitored.[6]

Signaling Pathway and Mechanism of Action

As a β -adrenergic agonist, Cimitbuterol exerts its effects by stimulating β -adrenergic receptors. The primary signaling pathway is initiated by the binding of the agonist to the β_2 -adrenergic receptor, a G-protein coupled receptor. This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.



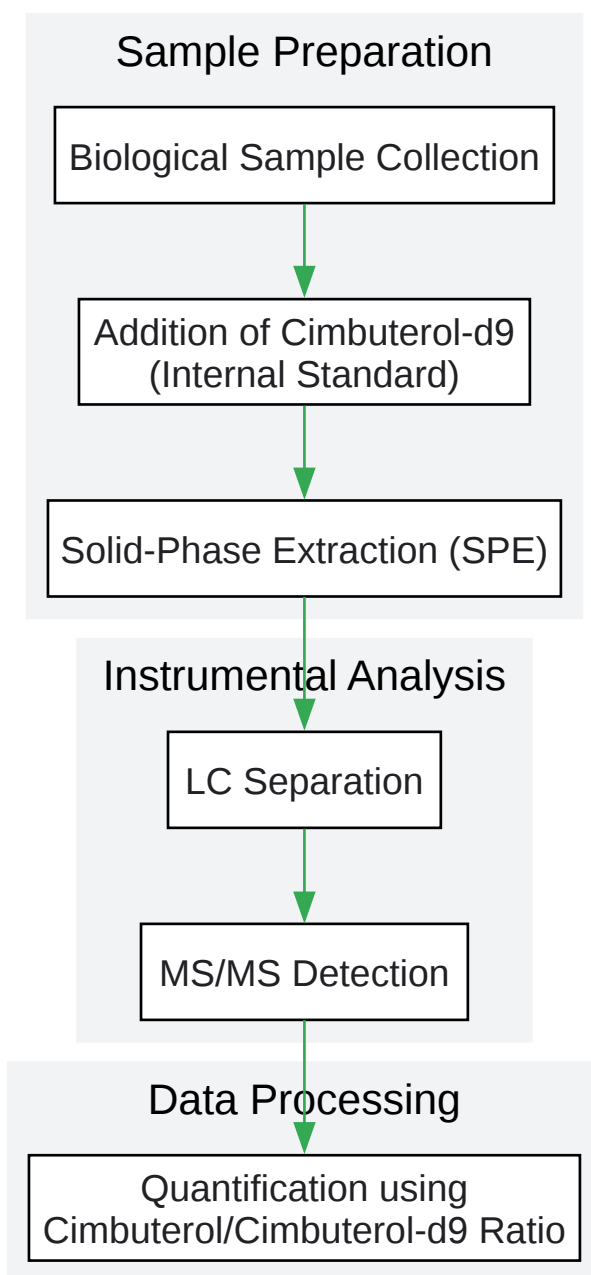
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Caption: Simplified signaling cascade of Cimbuterol.

Analytical Workflow

The use of **Cimbuterol-d9** as an internal standard is integral to ensuring the accuracy and precision of quantitative analytical methods. A typical workflow for the analysis of Cimbuterol in a biological sample is depicted below.

Analytical Workflow for Cimbuterol Quantification



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Caption: Standard workflow for Cimbutole analysis.

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